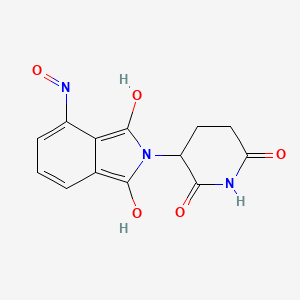
N-Hydroxy Pomalidomide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy Pomalidomide is a derivative of pomalidomide, which belongs to the class of immunomodulatory drugs. These compounds are known for their ability to modulate the immune system and have shown significant potential in the treatment of various cancers, particularly multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy Pomalidomide typically involves multiple steps. One common method starts with the treatment of commercially available Boc-L-glutamine with N-hydroxysuccinimide and N,N′-Diisopropylcarbodiimide in DMF, leading to the formation of the desired product . Another method involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent .
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry due to its efficiency and safety. This method allows for a reliable and robust process, yielding the compound in high purity and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy Pomalidomide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties.
Common Reagents and Conditions: Common reagents used in these reactions include N-hydroxysuccinimide, N,N′-Diisopropylcarbodiimide, and various coupling agents. The reactions are typically carried out in solvents like DMF under controlled conditions to ensure high yield and purity .
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which are often evaluated for their enhanced biological activity .
Scientific Research Applications
N-Hydroxy Pomalidomide has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other bioactive compounds. In biology and medicine, it has shown promise in treating multiple myeloma and other cancers by modulating the immune system and inhibiting tumor growth . Additionally, it is used in the development of targeted protein degradation technologies, such as PROTACs, which have become a hot topic in medicinal chemistry .
Mechanism of Action
The mechanism of action of N-Hydroxy Pomalidomide involves binding to cereblon, a protein that forms part of an E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins, which is crucial for its antimyeloma activity . Additionally, it inhibits angiogenesis and myeloma cell growth, contributing to its therapeutic effects .
Comparison with Similar Compounds
N-Hydroxy Pomalidomide is part of the immunomodulatory class of compounds, which also includes thalidomide and lenalidomide . Compared to these compounds, this compound has shown improved efficacy and a better toxicity profile . Thalidomide and lenalidomide are also used in the treatment of multiple myeloma, but this compound’s unique structure allows for enhanced immune modulation and antitumor activity .
List of Similar Compounds:- Thalidomide
- Lenalidomide
- Pomalidomide
These compounds share a similar core structure but differ in their side chains and specific biological activities .
Properties
Molecular Formula |
C13H11N3O5 |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
3-(1,3-dihydroxy-4-nitrosoisoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H11N3O5/c17-9-5-4-8(11(18)14-9)16-12(19)6-2-1-3-7(15-21)10(6)13(16)20/h1-3,8,19-20H,4-5H2,(H,14,17,18) |
InChI Key |
RMKXSRCTDDVULP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=C3C=CC=C(C3=C2O)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


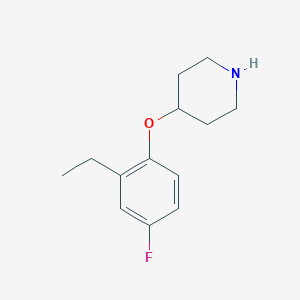
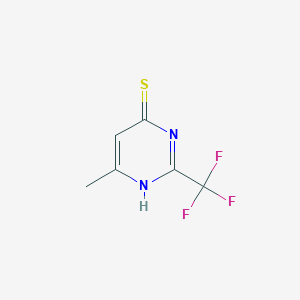
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
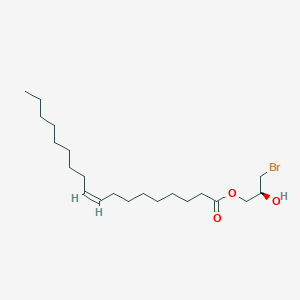
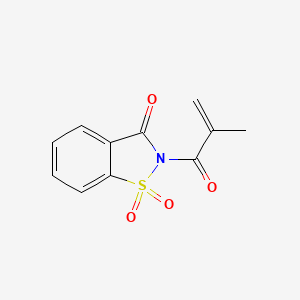
![hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate](/img/structure/B13417345.png)
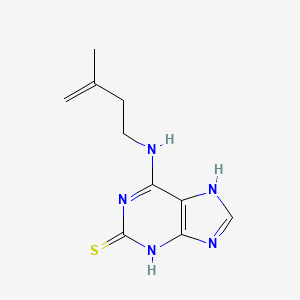
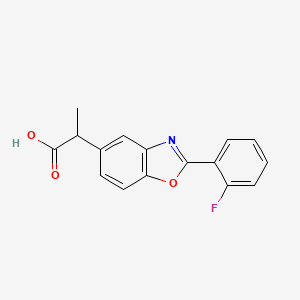
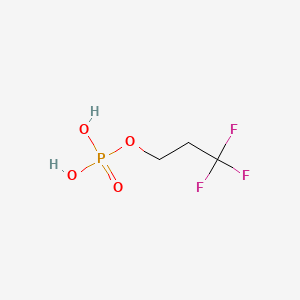
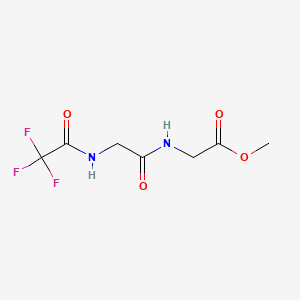
![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
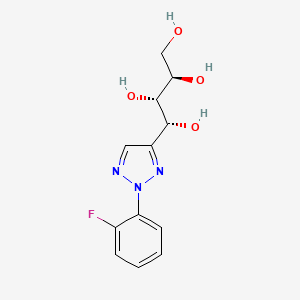
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
